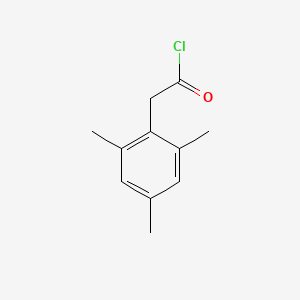

2-Mesitylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCYVLQDRHQRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285261 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-46-6 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52629-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Mesitylacetyl chloride (CAS No: 52629-46-6), a sterically hindered acyl chloride of significant interest in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its reactivity profile governed by the bulky mesityl group. Furthermore, this guide discusses its applications as a versatile building block, particularly in the development of novel pharmaceutical agents. Safety protocols, handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Compound Identification and Physicochemical Properties

This compound, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a valuable reagent characterized by a reactive acyl chloride moiety shielded by a sterically demanding mesityl group. This structural feature is pivotal to its unique reactivity and utility in chemical synthesis.

Its primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 52629-46-6 .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52629-46-6 | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 130 °C at 10 Torr | [1] |

| Density | 1.095 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); reacts with water. | [1] |

| Refractive Index | 1.526 | [1] |

Synthesis and Purification

The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-Mesitylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2][3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-Mesitylacetic acid using thionyl chloride.

Materials:

-

2-Mesitylacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube. Operate within a certified chemical fume hood.

-

Reaction: Charge the flask with 2-Mesitylacetic acid and anhydrous DCM. Stir the suspension.

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the flask at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas.

-

Reflux: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Its low boiling point (76 °C) allows for its easy removal post-reaction.[2]

-

Purification: The crude product is purified by fractional distillation under high vacuum to yield this compound as a clear, colorless to pale yellow liquid.

Spectroscopic Analysis and Characterization

Structural confirmation is paramount and is achieved through a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Observation |

| IR Spectroscopy | Carbonyl (C=O) stretch | Strong, sharp peak at ~1790-1810 cm⁻¹ |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H stretch | ~2850-2980 cm⁻¹ | |

| ¹H NMR | Aromatic protons (Ar-H) | ~6.8-7.0 ppm (s, 2H) |

| Methylene protons (-CH₂-) | ~4.0-4.2 ppm (s, 2H) | |

| Para methyl protons (p-CH₃) | ~2.2-2.3 ppm (s, 3H) | |

| Ortho methyl protons (o-CH₃) | ~2.3-2.4 ppm (s, 6H) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~170-172 ppm |

| Aromatic carbons (Ar-C) | ~128-138 ppm | |

| Methylene carbon (-CH₂-) | ~45-50 ppm | |

| Methyl carbons (-CH₃) | ~19-22 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 196 (with ³⁵Cl) and 198 (with ³⁷Cl) in ~3:1 ratio |

| Key Fragment | m/z = 161 ([M-Cl]⁺) |

Note: NMR chemical shifts are predicted and may vary based on the solvent used.

Reactivity and Mechanistic Insights

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent electrophiles in nucleophilic acyl substitution reactions.[3][4] The reactivity of this compound is modulated by the significant steric hindrance imparted by the two ortho-methyl groups of the mesityl ring. This can be exploited to achieve selective reactions with smaller, unhindered nucleophiles.

Caption: Mechanism of nucleophilic acyl substitution for acyl chlorides.

Key Reactions:

-

Hydrolysis: Reacts readily, often vigorously, with water to form 2-Mesitylacetic acid and HCl gas.[5][6] This necessitates handling under strictly anhydrous conditions.

-

Esterification: Reacts with alcohols to form esters. The reaction rate is highly dependent on the steric bulk of the alcohol. Primary alcohols react much faster than secondary or tertiary alcohols.

-

Aminolysis: Reacts rapidly with primary and secondary amines to yield amides.[3][6] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.[6]

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, though the steric bulk may require forcing conditions.

Applications in Research and Drug Development

The unique combination of a reactive acyl chloride and a bulky, lipophilic mesityl group makes this compound a strategic building block in medicinal chemistry.

-

Introduction of Steric Bulk: In drug design, introducing sterically demanding groups can prevent enzymatic degradation by shielding a labile part of the molecule, thereby improving its metabolic stability and pharmacokinetic profile.

-

Modulation of Conformation: The mesityl group can lock a molecule into a specific conformation, which can be crucial for binding to a biological target with high affinity and selectivity.

-

Synthesis of Complex Intermediates: It is used to synthesize key intermediates for active pharmaceutical ingredients (APIs). The acyl chloride functionality allows for the facile coupling with various nucleophilic partners, building molecular complexity.[1] Its use aligns with the broader importance of chloro-containing molecules in the pharmaceutical industry, which are integral to numerous FDA-approved drugs.[7]

Safety, Handling, and Storage

Acyl chlorides are hazardous materials that demand strict adherence to safety protocols.[2][4]

Hazards:

-

Lachrymator: Vapors are highly irritating to the eyes and respiratory system.[2][9]

-

Water Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas.[4][10]

Caption: Decision and action flowchart for safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[8]

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood.[10]

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[8][10] It should be stored away from incompatible materials such as water, alcohols, amines, and strong bases.[8]

Conclusion

This compound is a highly valuable and versatile reagent for the modern organic chemist. Its defining characteristic—a reactive acyl chloride tempered by a bulky mesityl group—provides a unique tool for introducing sterically hindered moieties, controlling reactivity, and building complex molecular architectures. While its hazardous nature requires meticulous handling and adherence to stringent safety protocols, a thorough understanding of its properties and reactivity enables its effective application in diverse areas, from fundamental synthetic methodology to the forefront of pharmaceutical drug discovery.

References

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). Santa Cruz Biotechnology.

- Mesitylacetyl chloride. (2024, April 9). ChemBK.

- Chemistry of Acid Halides. (2024, March 17). LibreTexts Chemistry.

- Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable.

- Acyl chloride. (n.d.). Wikipedia.

- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.

- Acetyl chloride - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.

- Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry.

- Must Know Synthesis and Reactions of Acid Chlorides. (2024, April 21). YouTube.

- Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.

- Method for preparing 2, 5-dimethyl phenylacetyl chloride. (n.d.). Google Patents.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

Sources

- 1. chembk.com [chembk.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride for Advanced Research Applications

Executive Summary: 2-Mesitylacetyl chloride, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a sterically hindered acylating agent of significant interest in organic synthesis, particularly within drug discovery and materials science. Its bulky mesityl group confers unique reactivity and selectivity, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, focusing on the precise determination and verification of its molecular weight. Furthermore, it details a robust laboratory-scale synthesis protocol, methods for analytical characterization, critical safety and handling procedures, and insights into its applications, tailored for researchers, scientists, and drug development professionals.

Section 1: Fundamental Physicochemical Properties

This compound is a colorless to pale yellow liquid that serves as a crucial reagent for introducing the mesitylacetyl moiety into molecules.[1] Its utility is largely defined by the steric hindrance provided by the 2,4,6-trimethylphenyl group, which influences reaction kinetics and product selectivity.

Molecular Structure and Formula

The compound consists of an acetyl chloride group attached to a mesitylene (1,3,5-trimethylbenzene) ring at the methylene bridge. This structure is key to its function as a sterically demanding building block in synthesis.[2][3]

-

Chemical Name: 2-(2,4,6-trimethylphenyl)acetyl chloride

-

Synonyms: Mesitylacetyl chloride[1]

-

Molecular Formula: C₁₁H₁₃ClO[1]

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. It is important to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element), which is determined in high-resolution mass spectrometry.

The average molecular weight is calculated using the atomic weights of the constituent atoms:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Oxygen (O): 15.999 u

Calculation: (11 × 12.011) + (13 × 1.008) + (1 × 35.453) + (1 × 15.999) = 196.68 g/mol

This data is summarized in the table below for quick reference.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Average Molecular Weight | 196.68 g/mol | Calculated |

| CAS Number | 52629-46-6 | [1] |

Section 2: Synthesis and Purification

The most common and reliable laboratory method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-(Mesityl)acetic acid.

Rationale for Synthetic Route Selection

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is often the reagent of choice for this purpose due to its efficacy and the convenient nature of its byproducts (HCl and SO₂), which are gaseous and can be easily removed from the reaction mixture. This drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Detailed Laboratory Protocol for Synthesis

Objective: To synthesize this compound from 2-(Mesityl)acetic acid using thionyl chloride.

Materials:

-

2-(Mesityl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dry glassware (Round-bottom flask, condenser with drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the condenser is fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

-

Reagents: Add 2-(Mesityl)acetic acid (1 equivalent) to the flask. Add anhydrous DCM or toluene to dissolve the acid.

-

Chlorination: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

-

Reaction: Gently heat the mixture to reflux (approximately 40°C for DCM, or 60-80°C for toluene) and maintain for 2-4 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

To confirm the identity, purity, and molecular weight of the synthesized product, a combination of spectroscopic and spectrometric techniques is essential.

-

High-Resolution Mass Spectrometry (HRMS): This is the most direct method for confirming the elemental composition and thus the molecular weight. The experimentally determined monoisotopic mass should match the theoretical value for C₁₁H₁₃ClO within a narrow tolerance (typically < 5 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals include singlets for the three methyl groups on the aromatic ring, a singlet for the methylene (-CH₂-) protons, and a singlet for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (quaternary and CH), the methylene carbon, and the methyl carbons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride, providing definitive functional group identification.

Section 4: Handling, Storage, and Safety

Acyl chlorides are hazardous reagents that demand strict safety protocols.[5]

-

Reactivity: this compound reacts violently with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[5][6] It is also incompatible with alcohols, amines, and strong bases.[6][7]

-

Handling: All manipulations must be performed in a certified chemical fume hood under anhydrous conditions.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7][8] Containers must be tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.[5][9]

Section 5: Applications in Research and Drug Development

The primary utility of this compound lies in its role as a sterically hindered acylating agent.[2] The bulky mesityl group can direct the regioselectivity of reactions and is used to construct sterically congested molecules that might be inaccessible through other methods.[3][10]

-

Selective Acylation: It can selectively acylate less hindered nucleophiles in the presence of more hindered ones.

-

Synthesis of β-Diketones: It serves as a selective electrophile in condensations with enolates to produce highly hindered β-diketones, which are valuable ligands in coordination chemistry.[2]

-

Pharmaceutical Intermediates: It is used to synthesize drug intermediates and active pharmaceutical ingredients (APIs) where steric bulk is required to achieve a specific conformation or to modulate biological activity.[1]

Logical Application Workflow

Caption: Role of this compound in synthesis.

References

-

ChemBK. (2024, April 9). Mesitylacetyl chloride. Retrieved from [Link]

-

Journal of Organic Chemistry. (2019, June 7). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. PubMed. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Reddit. (2024, July 23). Acyl chloride formation in presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Mesityl Chloride. Retrieved from [Link]

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved from [Link]

-

The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

-

Bide Pharmatech Ltd. (n.d.). This compound CAS NO.52629-46-6. Retrieved from [Link]

- Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.

- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.

-

Doria.fi. (2014, September 19). Methyl and ethyl chloride synthesis in microreactors. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nj.gov [nj.gov]

- 7. wcu.edu [wcu.edu]

- 8. reddit.com [reddit.com]

- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Mesitylacetyl Chloride: Synthesis, Reactivity, and Applications

Abstract

2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) is a sterically hindered acyl chloride that serves as a valuable intermediate in advanced organic synthesis. Its unique structural features, characterized by a reactive acyl chloride moiety shielded by a bulky mesityl group, impart distinct reactivity profiles that are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates and specialty materials.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, characteristic reactivity, and key applications for professionals in research and drug development.

Introduction and Structural Elucidation

This compound, with the chemical formula C₁₁H₁₃ClO, is an aromatic acyl chloride.[1][2] The core structure consists of an acetyl chloride group attached to the methylene bridge of a mesitylene (2,4,6-trimethylbenzene) ring. The defining feature of this molecule is the significant steric hindrance imposed by the two ortho-methyl groups of the mesityl ring. This steric shield profoundly influences the electrophilicity and accessibility of the carbonyl carbon, making it a more selective acylating agent compared to less hindered analogues like phenylacetyl chloride. This controlled reactivity is a critical asset in multi-step syntheses where chemoselectivity is paramount.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the effective use of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52629-46-6 | [1][3] |

| Molecular Formula | C₁₁H₁₃ClO | [1][2][3] |

| Molecular Weight | 196.67 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | Approx. -5°C to 0°C | [1][2] |

| Boiling Point | ~266°C (atmospheric); 167-171°C (lit., likely under vacuum) | [1][2][4] |

| Solubility | Soluble in common organic solvents (e.g., benzene, chloroform, ethanol); slightly soluble in water (reacts) | [1][2] |

Note on Boiling Point: Literature values for the boiling point show significant variation, which is common for reactive compounds. The lower value likely represents the boiling point under reduced pressure, a standard practice to prevent thermal decomposition during distillation.

While specific, publicly available NMR and MS spectra for this exact compound are scarce, typical spectroscopic features would include:

-

¹H NMR: A singlet for the methylene protons (CH₂), two distinct singlets for the aromatic protons and the methyl groups on the mesityl ring.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (~170 ppm), along with signals for the methylene carbon and the aromatic and methyl carbons of the mesityl group.

-

IR Spectroscopy: A strong, sharp absorption band for the C=O stretch of the acyl chloride, typically found in the range of 1780-1815 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak (M⁺) and a prominent peak corresponding to the loss of the chlorine atom (M-35/37)⁺.

Synthesis of this compound

The most reliable and common synthesis is a two-stage process starting from mesitylene. First, the precursor 2-Mesitylacetic acid is prepared, which is subsequently chlorinated to yield the final product.

Stage 1: Synthesis of 2-Mesitylacetic Acid

The synthesis of the carboxylic acid precursor is a critical first step, often achieved via the chloromethylation of mesitylene followed by cyanation and hydrolysis. A well-established procedure is adapted from Organic Syntheses.[5][6]

Causality and Experimental Rationale:

-

Chloromethylation: Mesitylene is reacted with formaldehyde and HCl to introduce a chloromethyl group (-CH₂Cl) onto the aromatic ring. The high electron density of the mesitylene ring facilitates this electrophilic substitution.

-

Cyanation: The resulting mesityl chloride is then treated with a cyanide salt (e.g., NaCN or KCN) in a nucleophilic substitution reaction (Sₙ2) to form mesitylacetonitrile.

-

Hydrolysis: The nitrile is then subjected to acidic or basic hydrolysis, which converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding 2-Mesitylacetic acid.[5]

Stage 2: Chlorination to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this step.[8][9]

Causality and Experimental Rationale:

-

Reagent Choice: Thionyl chloride is highly effective because it reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8] The escape of these gases from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in an irreversible manner.[8]

-

Mechanism: The reaction proceeds via a chlorosulfite intermediate, which makes the hydroxyl group an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the final product.[9][10]

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that speeds up the initial activation of the carboxylic acid.[11]

Detailed Experimental Protocol:

Materials:

-

2-Mesitylacetic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5-2.0 equiv)[12]

-

Anhydrous solvent (e.g., toluene, dichloromethane, or neat)[11]

-

Catalytic N,N-dimethylformamide (DMF) (optional)

-

Reaction flask, reflux condenser with a drying tube (CaCl₂) or gas outlet to a scrubber, magnetic stirrer, and heating mantle.

Procedure:

-

Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Charging the Flask: Charge the reaction flask with 2-Mesitylacetic acid and the anhydrous solvent (if used).[11]

-

Reagent Addition: Slowly add thionyl chloride to the stirred mixture at room temperature.[12] If using a catalyst, add a few drops of DMF. An exothermic reaction and gas evolution (SO₂, HCl) will be observed.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.[12] The progress can be monitored by the disappearance of the solid carboxylic acid.

-

Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

-

Purification: The crude this compound is then purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Overall synthesis pathway for this compound.

Chemical Reactivity and Synthetic Applications

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[13]

The Role of Steric Hindrance

The key to understanding the utility of this compound is its steric profile. The ortho-methyl groups on the mesityl ring partially block the trajectory of incoming nucleophiles. This has two major consequences:

-

Reduced Reactivity: Reactions are generally slower compared to unhindered acyl chlorides. This can be advantageous, preventing runaway reactions and allowing for better control.[13][14]

-

Increased Selectivity: When competing nucleophilic sites are present in a substrate, the bulky nature of this compound can favor reaction at the less sterically encumbered site.

Key Reactions

This compound undergoes the canonical reactions of acyl chlorides, including:

-

Alcoholysis (Esterification): Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[14] Due to steric hindrance, primary alcohols react much faster than secondary or tertiary alcohols.[13]

-

Aminolysis (Amidation): Reacts with primary and secondary amines to form amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the generated HCl.[14]

-

Hydrolysis: Reacts readily with water to hydrolyze back to 2-Mesitylacetic acid. This highlights the need for anhydrous conditions during its synthesis and use.[14]

-

Friedel-Crafts Acylation: It can be used as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), though the steric bulk can make this reaction challenging.

Diagram of Key Reactions

Caption: Nucleophilic acyl substitution reactions of this compound.

Applications in Drug Development

This compound is an important building block in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[1][2] The incorporation of a chlorine atom into a molecule is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[15] While specific, high-profile drug syntheses involving this exact reagent are not always in the public domain, its utility lies in its ability to introduce the bulky, lipophilic mesitylacetyl group into a target structure. This group can serve as a key pharmacophore element or as a protective group that influences the overall conformation and properties of the final molecule. Its role is analogous to other versatile acylating agents like chloroacetyl chloride, which are widely used to construct heterocyclic scaffolds and linkers in drug discovery.[16][17]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with appropriate caution.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][2] It is an irritant to the skin, eyes, and respiratory system.[1][2] Like other acyl chlorides, it is a lachrymator (tear-producing agent).[18]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.

-

Handling: Avoid all contact with skin and eyes and do not breathe the vapor.[1][2] Use equipment that is resistant to corrosives. Keep away from water and moisture, as it reacts to release corrosive HCl gas.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[19] Store away from incompatible materials such as water, strong bases, alcohols, and amines.[20]

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

-

ChemBK. (2024). 2,4,6-Trimethylphenylacetyl Chloride. Available at: [Link]

-

ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available at: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

ChemBK. (2024). Mesitylacetyl chloride. Available at: [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Available at: [Link]

-

Organic Syntheses. mesitylacetic acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]

-

National Institutes of Health (NIH). (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Available at: [Link]

-

ChemBK. (2024). Mesitylacetic acid. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. Available at: [Link]

- Google Patents. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

-

Patsnap. Synthesis method of 2-methylphenoxyacetic acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]

-

chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

- Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.

-

National Institutes of Health (NIH). Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. Available at: [Link]

-

Royal Society of Chemistry. The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Available at: [Link]

-

National Institutes of Health (NIH). 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem. Available at: [Link]

-

Patsnap. Preparation method for 2-4-6-trimethylbenzoyl chloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. Available at: [Link]

-

National Institutes of Health (NIH). 2-Methoxy-2-phenylacetyl chloride | C9H9ClO2 | CID 12635955 - PubChem. Available at: [Link]

-

National Institutes of Health (NIH). 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem. Available at: [Link]

-

Organic Syntheses. 1. Procedure. Available at: [Link]

-

Wikipedia. Chloroacetyl chloride. Available at: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

National Institutes of Health (NIH). Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. Available at: [Link]

-

National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

ResearchGate. (2025). (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]

-

Gases Grit. (2023). The Usage Of Methyl Chloride (CH3Cl) In The Chemistry Synthesis Field. Available at: [Link]

- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 52629-46-6 [sigmaaldrich.cn]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. MESITYLACETIC ACID | 4408-60-0 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

Foreword: Understanding a Key Synthetic Intermediate

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride for Advanced Research

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precision of our molecular tools is paramount. This compound, also known as (2,4,6-trimethylphenyl)acetyl chloride, emerges as a valuable reagent for introducing a sterically hindered, lipophilic moiety into a target molecule. Its unique structure, featuring a bulky mesityl group adjacent to the reactive acyl chloride, offers both challenges and opportunities in synthetic design. This guide provides a comprehensive overview of its core physical properties, a reliable synthesis protocol, predictive analytical characterization, and essential safety protocols, designed for the practicing researcher and development professional.

Core Molecular and Physical Properties

This compound (CAS No. 52629-46-6) is a reactive acyl chloride that presents as a colorless to pale yellow liquid under standard conditions.[1] Its physical characteristics are critical for its proper handling, storage, and application in synthesis.

A notable point of clarification arises from public data sources regarding its melting point. Some databases erroneously list a melting point of 167-171°C.[1][2] This value corresponds to its precursor, 2,4,6-trimethylphenylacetic acid.[3] The acyl chloride itself is a liquid at ambient temperature, with a melting point estimated to be between -5°C and 0°C.[1] This distinction is crucial for experimental planning.

The comprehensive physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52629-46-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | Approx. -5°C to 0°C | [1] |

| Boiling Point | ~266°C (at 760 Torr); 130°C (at 10 Torr) | [1] |

| Density | 1.095 g/cm³ | [2] |

| Refractive Index | 1.526 | [1] |

| Flash Point | 126.6°C | [1] |

| Vapor Pressure | 0.003 mmHg at 25°C | [1] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, benzene, ethanol).[1] | |

| Stability | Highly moisture-sensitive; reacts with water, alcohols, and amines. | [1] |

Laboratory-Scale Synthesis Protocol

The most direct and common method for preparing this compound is through the chlorination of its parent carboxylic acid, 2,4,6-trimethylphenylacetic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality in Reagent Choice

Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. A low-boiling-point, inert solvent like dichloromethane or toluene is used to facilitate a homogenous reaction mixture and control the reaction temperature.[4] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the product by atmospheric moisture.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 2,4,6-trimethylphenylacetic acid (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, ~5 mL per gram of acid).

-

Reagent Addition: Begin stirring and slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension via a dropping funnel. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed. Ensure the off-gas is directed through a scrubber (e.g., a bubbler containing NaOH solution).

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 130°C at 10 Torr) to yield pure this compound.[1]

Analytical Characterization: Predictive Spectroscopic Signatures

As a Senior Application Scientist, it is often necessary to predict the analytical signatures of a compound to confirm its identity post-synthesis. The following table outlines the expected spectroscopic data for this compound based on its molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons (2H) | ~6.8-7.0 ppm (s) | Singlet due to symmetrical substitution on the aromatic ring. |

| Methylene Protons (-CH₂-) (2H) | ~4.0-4.2 ppm (s) | Alpha to a carbonyl and a benzene ring, deshielded. Singlet as there are no adjacent protons. | |

| para-Methyl Protons (3H) | ~2.2-2.3 ppm (s) | Standard chemical shift for a methyl group on a benzene ring. | |

| ortho-Methyl Protons (6H) | ~2.3-2.4 ppm (s) | Slightly more deshielded than the para-methyl due to proximity to the acetyl chloride group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm | Characteristic region for an acyl chloride carbonyl. |

| Aromatic C (quaternary) | ~135-140 ppm | Carbons attached to methyl groups and the acetyl group. | |

| Aromatic CH | ~128-130 ppm | The two equivalent C-H carbons on the ring. | |

| Methylene Carbon (-CH₂-) | ~50-55 ppm | Methylene carbon alpha to the carbonyl. | |

| Methyl Carbons (-CH₃) | ~20-22 ppm | Aromatic methyl carbons. | |

| IR Spec. | C=O Stretch | ~1785-1815 cm⁻¹ (strong) | Key diagnostic peak. The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl. |

| Aromatic C=C Stretch | ~1600, ~1450 cm⁻¹ | Typical aromatic ring stretches. | |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H stretches from methyl and methylene groups. | |

| C-H Stretch (sp²) | ~3010-3080 cm⁻¹ | Aromatic C-H stretch. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 196 & 198 (3:1 ratio) | Presence of ³⁵Cl and ³⁷Cl isotopes gives a characteristic M+2 peak with ~3:1 intensity ratio.[5] |

| Major Fragment | m/z 161 | Loss of chlorine radical ([M-Cl]⁺). | |

| Base Peak | m/z 133 | Loss of CO and Cl, corresponding to the stable mesitylmethyl cation ([C₁₀H₁₃]⁺). |

Safety, Handling, and Emergency Protocols

This compound is a corrosive and irritating substance that is highly reactive towards moisture and nucleophiles.[1] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of its irritating vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from water, alcohols, bases, and amines.[1]

-

Disposal: Waste should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base, then disposed of in accordance with local environmental regulations.

Emergency Response Logic

Caption: Decision workflow for handling spills or exposure incidents.

Applications in Drug Discovery and Development

The primary utility of this compound is as a specialized acylating agent.[1] The introduction of the mesitylacetyl group can be strategically employed to:

-

Increase Lipophilicity: The bulky, hydrocarbon-rich mesityl group can enhance a drug candidate's ability to cross lipid membranes, potentially improving oral bioavailability or CNS penetration.

-

Provide Steric Shielding: The ortho-methyl groups provide significant steric hindrance around the carbonyl linkage. This can be used to slow the rate of hydrolysis of an ester or amide bond, effectively acting as a protecting group or modulating the drug's metabolic stability and duration of action.

-

Serve as a Bulky Scaffold: In structure-activity relationship (SAR) studies, it serves as a large, rigid building block to probe the steric tolerance of a target's binding pocket.

Its role as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, follows similar principles, where molecular shape and stability are key to biological activity and environmental persistence.

References

-

ChemBK. (2024). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylbenzyl chloride. Retrieved from [Link]

-

SIELC Technologies. (2018). (2,4,6-Trimethylphenyl)acetic acid. Retrieved from [Link]

- Google Patents. (2017). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

-

PubChem. (n.d.). Mesityl Chloride. Retrieved from [Link]

- Google Patents. (1997). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

- Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-trimethyl-. Retrieved from [Link]

-

ChemicalSuppliers.com. (n.d.). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylvaleroyl chloride. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,4,6-Trimethylphenylacetyl Chloride | CAS 52629-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Solubility of 2-Mesitylacetyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) is a sterically hindered acyl chloride of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility as a synthetic intermediate is profoundly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound, addressing the inherent challenges posed by its high reactivity. We will delve into the theoretical principles governing its solubility, present a qualitative solubility summary, and provide a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and ensuring the integrity of experimental outcomes.

Introduction: The Significance of this compound in Synthesis

This compound, with the chemical formula C₁₁H₁₃ClO, is a valuable reagent in synthetic organic chemistry.[1] The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance around the reactive acyl chloride moiety. This structural feature can be exploited to achieve selective acylation reactions, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use. Proper solvent selection is crucial for:

-

Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved is essential for achieving optimal reaction rates and maximizing product yield.

-

Process Safety and Handling: Knowledge of solubility and reactivity in different solvents is critical for safe handling, storage, and waste disposal.[2]

-

Purification and Isolation: The choice of solvent impacts crystallization and chromatography, key steps in obtaining a pure final product.

This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of this compound solubility.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. For this compound, the key considerations are:

-

Polarity: As an acyl chloride, the molecule possesses a polar carbonyl group (C=O) and a carbon-chlorine (C-Cl) bond, leading to dipole-dipole interactions.[3] However, the large, nonpolar mesityl group dominates the overall molecular character, rendering it largely nonpolar.

-

Reactivity: Acyl chlorides are highly reactive towards nucleophiles.[3] This is a critical factor that distinguishes solubility from chemical reaction. Protic solvents, such as water and alcohols, will react exothermically with this compound in a nucleophilic acyl substitution reaction, rather than simply dissolving it.[4][5] This necessitates the use of aprotic solvents for true solubility determination.

The interplay of these factors dictates that this compound will exhibit the highest solubility in nonpolar, aprotic organic solvents.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Example | Solubility/Reactivity | Rationale |

| Aprotic, Nonpolar | Toluene, Benzene, Hexane | Soluble | "Like dissolves like" principle; minimal reactivity. |

| Aprotic, Polar | Chloroform, Dichloromethane | Soluble | Good balance of polarity to interact with the acyl chloride group without being reactive.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally compatible under anhydrous conditions. Ethers are good solvents for many organic reactions. |

| Protic, Polar | Water, Ethanol, Methanol | Reacts Violently | The lone pairs on the oxygen atom of the hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride.[3][4] |

| Amines | Pyridine, Triethylamine | Reacts | Amines are strong nucleophiles and will react to form amides.[6] |

Quantitative Solubility Determination: A Rigorous Experimental Protocol

The following protocol is designed to provide a reliable method for determining the quantitative solubility of this compound. The core principle is to work under strictly anhydrous conditions to prevent hydrolysis.

Pre-Experimental Preparations: Ensuring Anhydrous Conditions

The success of this experiment hinges on the meticulous exclusion of water.

-

Glassware: All glassware (vials, syringes, stir bars) must be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

-

Solvents: Use only high-purity, anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or to dry them using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere of dry nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.[2]

Experimental Workflow: Gravimetric Determination

This method involves the incremental addition of the solute to a known volume of solvent until saturation is reached.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere, place a magnetic stir bar into a tared 20 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen anhydrous solvent to the vial.

-

Initial Mass: Record the total mass of the vial, stir bar, and solvent.

-

Solute Addition: Carefully add a small, pre-weighed amount (e.g., 50 mg) of this compound to the solvent.

-

Dissolution: Stir the mixture vigorously for at least 15 minutes.

-

Observation: Visually inspect the solution for any undissolved solid. A laser pointer can be used to detect the Tyndall effect, which would indicate a colloidal suspension rather than a true solution.

-

Incremental Addition: If the solute completely dissolves, continue to add small, known masses of this compound, allowing sufficient time for dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged stirring (e.g., > 30 minutes).

-

Final Mass: Record the total mass of this compound added to reach saturation.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound at 25°C to illustrate the expected trends. This data is for demonstrative purposes only and should be experimentally verified.

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | ~ 45 | ~ 2.29 |

| Toluene | ~ 38 | ~ 1.93 |

| Tetrahydrofuran (THF) | ~ 35 | ~ 1.78 |

| Hexane | ~ 15 | ~ 0.76 |

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[7]

-

Inert Atmosphere: As emphasized, work under an inert atmosphere to prevent decomposition and the release of corrosive hydrogen chloride gas upon contact with moisture.[2]

-

Quenching and Disposal: Unused or waste this compound should be quenched slowly by adding it to a stirred, cooled solution of sodium bicarbonate or a similar weak base. Dispose of all chemical waste in accordance with local regulations.

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision in any synthetic procedure involving this compound. The following diagram illustrates the logical flow for selecting an appropriate solvent.

Caption: Decision tree for solvent selection.

Conclusion

While quantitative solubility data for this compound is not widely published due to its reactive nature, a comprehensive understanding of its chemical properties allows for a systematic approach to its use in the laboratory. By adhering to strict anhydrous techniques and selecting appropriate aprotic solvents, researchers can effectively control its dissolution and reactivity. The experimental protocol detailed in this guide provides a robust framework for determining the solubility of this and other reactive acyl chlorides, empowering scientists to optimize their synthetic methodologies and advance their research objectives.

References

-

ChemBK. (2024, April 9). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Mesitylacetyl Chloride

Introduction: The Analytical Imperative for Sterically Hindered Acyl Chlorides

2-Mesitylacetyl chloride (also known as 2-(2,4,6-trimethylphenyl)acetyl chloride) is a valuable synthetic intermediate characterized by significant steric hindrance around the reactive acyl chloride moiety.[1][2] This steric bulk, imparted by the flanking methyl groups of the mesitylene ring, modulates its reactivity, making it a selective acylating agent in complex organic syntheses. For researchers and professionals in drug development, confirming the identity, purity, and structural integrity of such reagents is paramount. Simple analytical methods may prove insufficient; a multi-technique spectroscopic approach is required for unambiguous characterization.

This guide provides a comprehensive analysis of the expected spectral data for this compound, grounded in fundamental principles and field-proven insights. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output. This document is designed not merely as a data repository, but as an instructional tool for interpreting the spectral signatures of this and related sterically encumbered molecules.

Molecular Structure and Spectroscopic Correlation

A logical workflow is essential for the comprehensive analysis of a chemical entity. The process begins with sample preparation and proceeds through multiple spectroscopic techniques, culminating in a synthesized, validated structural assignment.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Predicted Fragmentation Table

| m/z Value | Proposed Fragment | Formation Pathway | Significance |

| 196/198 | [C₁₁H₁₃ClO]⁺˙ | Molecular Ion | Confirms the molecular weight and the presence of one chlorine atom (3:1 isotopic ratio). [3] |

| 161 | [M - Cl]⁺ | α-cleavage: Loss of a chlorine radical from the molecular ion. | This results in a stable acylium ion. Due to the stability of this ion, this fragment is predicted to be the base peak (the most abundant ion). [4][5] |

| 119 | [M - Cl - CO]⁺ | Loss of carbon monoxide from the acylium ion (m/z 161). | This fragmentation leads to the formation of the mesitylmethyl cation (a substituted benzyl cation), which is resonance-stabilized. |

| 91 | [C₇H₇]⁺ | Rearrangement and fragmentation of the mesityl group. | A common fragment in compounds containing a substituted benzene ring, often attributed to the tropylium ion. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard 90° pulse sequence.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid or oil, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Resolution should be set to 4 cm⁻¹.

-

-

Data Processing: Perform automatic baseline correction and ATR correction if available in the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, inert solvent such as dichloromethane or hexane. [5]2. GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Inlet: Set to 250 °C with a split ratio of 50:1.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and key fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and highlight the effects of steric hindrance. The IR spectrum provides definitive evidence of the critical acyl chloride functional group via its characteristic high-frequency C=O absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, including a 3:1 M⁺/[M+2]⁺ isotopic cluster and a dominant acylium ion base peak. Together, these spectral data form a unique analytical fingerprint, providing researchers with the confidence required for its application in synthesis and development.

References

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (n.d.). Mesityl Chloride. PubChem Compound Database. [Link]

-

Gómez-Biagi, R., & D'Vries, R. F. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents. (2017). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

-

ResearchGate. (2012). (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride. [Link]

-

SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. [Link]

-

NIST. (n.d.). 2-Methylvaleroyl chloride. NIST Chemistry WebBook. [Link]

-

ChemSrc. (n.d.). 2,4,6-Trimethylphenylacetyl Chloride | CAS 52629-46-6. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

MDPI. (n.d.). 2,4,6-Trimethylbenzyl Chloride (α2-Chloroisodurene). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

-

Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]

-

Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

NIST. (n.d.). Acetyl chloride, chloro-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzeneacetyl chloride. PubChem Compound Database. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloropropane. [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

NIST. (n.d.). Methylene chloride. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanuric chloride. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

-

SpectraBase. (n.d.). (-)-Menthyl chloride - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). Methyl-[2-2H]-mandelate - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 2,4,6-Trimethylphenylacetyl Chloride | CAS 52629-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2,4,6-Trimethylbenzeneacetyl chloride | C11H13ClO | CID 11030754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Mesitylacetyl Chloride

Introduction

2-Mesitylacetyl chloride, also known as 2,4,6-trimethylphenylacetyl chloride (CAS No: 52629-46-6), is a highly valuable and reactive intermediate in the field of organic synthesis.[1][2] Its structure, featuring a sterically hindered acyl chloride moiety attached to a mesitylene ring, makes it a unique building block for introducing the mesitylacetyl group into complex molecules. This functionality is of significant interest to researchers in drug development and the broader chemical industry, where it can be used in acylation reactions to synthesize novel pharmaceutical intermediates, dyes, and fragrances.[1][2]

This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound. The narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles and the rationale behind key experimental choices. The synthesis is logically divided into two primary stages: first, the preparation of the requisite precursor, 2-Mesitylacetic acid, from commercially available starting materials; and second, the final conversion of this carboxylic acid to the target acyl chloride.

Part 1: Synthesis of the Precursor: 2-Mesitylacetic Acid

The most direct pathway to this compound is via the chlorination of its corresponding carboxylic acid, 2-Mesitylacetic acid (CAS No: 4408-60-0).[3][4] As this precursor is not always readily available in bulk, a robust synthesis from mesitylene is a critical first step. The following multi-step procedure, adapted from the trusted repository Organic Syntheses, provides a reliable method for its preparation.[5] This route systematically builds the acetic acid sidechain onto the mesitylene core.[6]

Logical Workflow for 2-Mesitylacetic Acid Synthesis

The synthesis begins with the functionalization of mesitylene via chloromethylation, followed by a nucleophilic substitution to introduce a nitrile group, which is then hydrolyzed to the desired carboxylic acid.

Caption: Synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: this compound

This protocol is adapted from established procedures for acyl chloride synthesis. [7][8]Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube or gas outlet to a scrubber), and a dropping funnel, place 2-Mesitylacetic acid (e.g., 50 g, 0.28 mol).

-

Add an inert solvent such as toluene (200 mL) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). [7]3. Stir the mixture to form a suspension.

-

Slowly add thionyl chloride (e.g., 26 mL, 42.5 g, 0.36 mol, ~1.3 equivalents) to the suspension via the dropping funnel over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases. The solution should become clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

-

The crude this compound can be purified by vacuum distillation (b.p. ~130°C at 10 Torr) to yield a colorless to pale yellow liquid. [2]

Data Presentation: Reagent Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-Mesitylacetic Acid | C₁₁H₁₄O₂ | 178.23 | 50.0 | 0.28 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 42.5 | 0.36 | ~1.3 |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | Solvent |

| DMF | C₃H₇NO | 73.09 | ~0.5 mL | - | Catalyst |

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process commencing with the construction of the 2-Mesitylacetic acid precursor from mesitylene, followed by its efficient chlorination using thionyl chloride. The choice of thionyl chloride is justified by its high reactivity and the convenient removal of its gaseous byproducts, which simplifies the purification of the final product. [9][10]This guide provides a scientifically grounded and detailed protocol, empowering researchers and drug development professionals to confidently produce this valuable synthetic intermediate for a wide range of applications.

References

- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene.

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

-